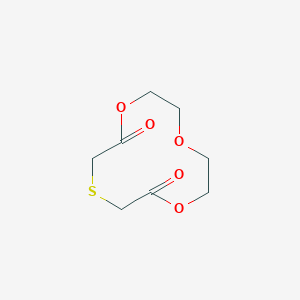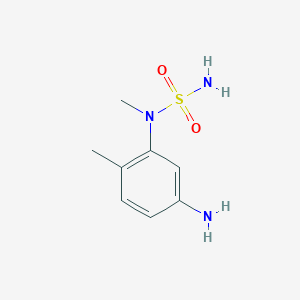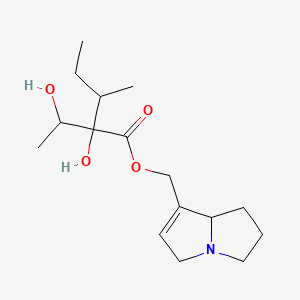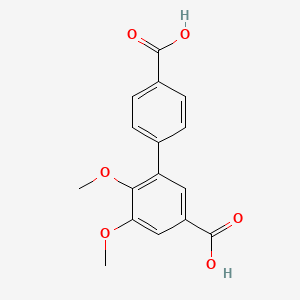
5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O6 It is a biphenyl derivative characterized by the presence of two methoxy groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Diazotization: Starting with an amino-substituted biphenyl compound, diazotization is carried out using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0°C).
Sandmeyer Reaction: The diazonium salt formed is then subjected to a Sandmeyer reaction using copper(I) iodide (CuI) under an inert atmosphere (argon) at 0-5°C.
Methylation: The resulting compound is methylated using dimethyl sulfate ((CH3)2SO4) at 80°C.
Coupling Reaction: The methylated product undergoes a coupling reaction with copper at high temperatures (210-220°C) under an inert atmosphere.
Hydrolysis: The final step involves hydrolysis using potassium hydroxide (KOH) in methanol (CH3OH) at 65°C, followed by acidification with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The methoxy and carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 3,3’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 4,4’-Dimethoxy-3,3’-biphenyldicarboxylic acid
Uniqueness
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is unique due to the specific positions of the methoxy and carboxylic acid groups on the biphenyl structure
Propriétés
Numéro CAS |
50522-23-1 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
3-(4-carboxyphenyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-8-11(16(19)20)7-12(14(13)22-2)9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
SZGNXFGJMDIUTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


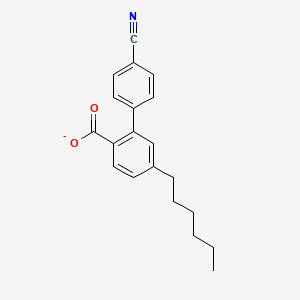
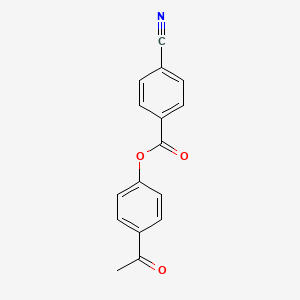
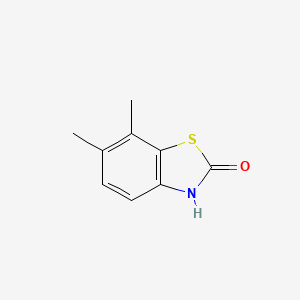

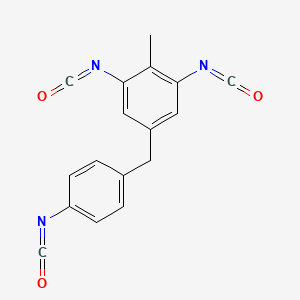
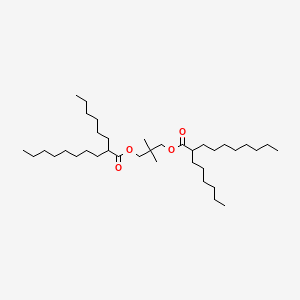
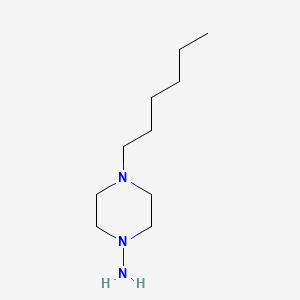
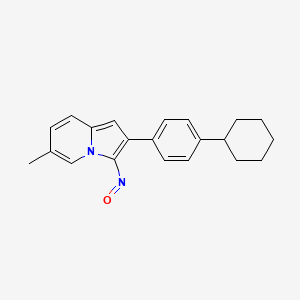

![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
